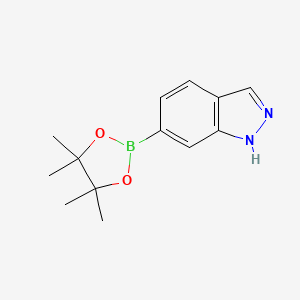

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

The exact mass of the compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWZPHAJTNZBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006636 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-87-5, 937049-58-6 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Properties, Synthesis, and Applications

Executive Summary and Introduction

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, also known as 1H-Indazole-6-boronic acid pinacol ester, has emerged as a cornerstone building block in contemporary synthetic chemistry. Its structure uniquely combines the privileged indazole scaffold, a bioisostere of indole prevalent in numerous biologically active compounds, with the versatile pinacol boronate functional group.[1] This dual-feature design renders it an exceptionally valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth examination of the compound's core properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to effectively utilize this reagent in their synthetic endeavors. The discussion moves beyond simple data recitation to explain the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.

Molecular Structure and Physicochemical Properties

The molecular architecture is fundamental to the compound's reactivity. The indazole ring system provides a rigid, aromatic core, while the pinacol boronate ester at the 6-position serves as a stable, handleable, and highly reactive precursor for carbon-carbon bond formation.

Caption: 2D Structure of 6-(pinacolboryl)-1H-indazole.

The key physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 937049-58-6 | [2][3] |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][4] |

| Molecular Weight | 244.10 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 134-139 °C | [4] |

| Boiling Point | 404.1 ± 18.0 °C (Predicted) | [4] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol, THF, Dioxane, DMF | [6] |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [3][4] |

Synthesis and Purification Protocol

The most reliable and scalable synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is achieved via a palladium-catalyzed Miyaura borylation of the corresponding halo-indazole, typically 6-bromo-1H-indazole.[4] This transformation is valued for its high functional group tolerance, excellent yields, and the operational simplicity of isolating the stable pinacol ester product.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol provides a self-validating system for the synthesis from commercially available 6-bromo-1H-indazole.[6][7]

Materials:

-

6-Bromo-1H-indazole (1.0 eq)

-

Bis(pinacolato)diboron (B₂Pin₂) (1.1 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Inerting: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

Solvent Addition: Add anhydrous dioxane via syringe. The reaction concentration is typically maintained at 0.1-0.2 M.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting 6-bromo-1H-indazole spot and the appearance of a new, less polar product spot indicates a successful reaction.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product at 2-8 °C under an inert atmosphere.[4]

Reactivity Profile and Core Applications

The primary utility of 6-(pinacolboryl)-1H-indazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents.[8][9]

The pinacol ester is preferred over the free boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation, a common side reaction.[1]

Caption: Suzuki-Miyaura cross-coupling workflow.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 6-(pinacolboryl)-1H-indazole with a generic aryl bromide.

Materials:

-

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.1 eq)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)

Procedure:

-

Reagent Assembly: In a reaction vessel, combine the indazole boronate ester, the aryl halide, and the palladium catalyst.

-

Inerting: Purge the vessel with an inert gas (Nitrogen or Argon).

-

Solvent/Base Addition: Add the organic solvent followed by the aqueous base solution. Causality: The base is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex which facilitates the transmetalation step with the palladium center.

-

Heating: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

-

Monitoring: Track the consumption of the limiting aryl halide via TLC or LC-MS. Reactions are generally complete in 1-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer. Wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization to yield the desired coupled product.

This robust methodology allows for the facile production of indazole-based heteroaryl compounds, a structural motif frequently found in biologically active molecules.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the reagent.

| Hazard Category | GHS Information | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][10] |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash contaminated skin thoroughly.[11][12] |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12] |

Handling:

-

Always handle in a well-ventilated fume hood.

-

Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][11]

-

For long-term storage, keeping the material under an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential hydrolysis of the boronate ester.[4]

-

Keep away from strong oxidizing agents.[11]

Conclusion

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a high-value, versatile synthetic intermediate. Its stability, combined with the predictable and high-yielding reactivity of the pinacol boronate in Suzuki-Miyaura cross-coupling, establishes it as an indispensable tool for medicinal chemists and researchers. The protocols and insights provided in this guide are designed to empower scientists to confidently and effectively leverage this reagent in the synthesis of novel and complex molecules for drug discovery and materials science.[3]

References

-

PubChem. (n.d.). 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 4, 2026, from [Link]

-

Chemdad. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved January 4, 2026, from [Link]

-

American Chemical Society. (2010). Organometallics, Vol. 29, No. 9, 2010. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 4, 2026, from [Link]

-

Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2005). Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 4, 2026, from [Link]

-

PubMed. (n.d.). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. Retrieved January 4, 2026, from [Link]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 937049-58-6 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C13H17BN2O2 | CID 44119250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomall.in [biomall.in]

- 7. 6-溴-1H-吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. is.muni.cz [is.muni.cz]

- 9. Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C15H19BN2O3 | CID 45786354 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical characteristics of 1H-Indazole-6-boronic acid pinacol ester

An In-Depth Technical Guide to 1H-Indazole-6-boronic acid pinacol ester

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, certain molecular scaffolds emerge as "privileged structures" due to their consistent appearance in biologically active and functionally significant molecules. The indazole core is one such scaffold, recognized for its broad therapeutic potential in areas like oncology, neurology, and anti-inflammatory research.[1][2] 1H-Indazole-6-boronic acid pinacol ester represents a key functionalized derivative of this important heterocycle. It serves as a versatile and indispensable building block, primarily enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

The strategic placement of the boronic acid pinacol ester at the 6-position of the indazole ring provides a reactive handle for chemists to introduce the indazole moiety into complex molecular architectures with high precision. The pinacol ester group, in particular, offers significant advantages over the free boronic acid; it enhances the compound's stability, making it easier to handle and store, while still providing the necessary reactivity for efficient coupling.[5][6] This guide offers a detailed exploration of the core , providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Physicochemical Characteristics

The utility of any chemical reagent is fundamentally governed by its physical and chemical properties. These characteristics dictate its solubility, stability, reactivity, and the analytical methods required for its quality control.

Structural and Physical Properties

A summary of the fundamental properties of 1H-Indazole-6-boronic acid pinacol ester is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][7] |

| Molecular Weight | 244.1 g/mol | [3] |

| Appearance | White solid | [3] |

| CAS Numbers | 861905-87-5, 937049-58-6 | [3] |

| Purity (Typical) | ≥ 95% (by HPLC) | [3] |

| Synonyms | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | [3] |

Solubility and Stability Profile

-

Solubility : While quantitative solubility data is not extensively published, boronic acid pinacol esters are generally soluble in a range of common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and chlorinated solvents like dichloromethane. Their solubility in aqueous media is typically low, a factor that can be leveraged during reaction workups.

-

Stability : The pinacol ester functionality confers greater stability compared to the corresponding free boronic acid, which is prone to dehydration to form boroxines. However, 1H-Indazole-6-boronic acid pinacol ester is sensitive to moisture and strong oxidizing agents.[8][9] Facile hydrolysis to the parent boronic acid can occur under typical reversed-phase HPLC conditions (aqueous mobile phases), posing a significant analytical challenge.[10]

-

Storage : To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 0-8 °C.[3][11]

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity and purity of 1H-Indazole-6-boronic acid pinacol ester before its use in synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR : The proton NMR spectrum provides definitive structural information. Key expected signals include:

-

Aromatic protons on the indazole ring, exhibiting characteristic chemical shifts and coupling patterns.

-

A singlet corresponding to the 12 equivalent protons of the two methyl groups on the pinacol ester, typically appearing around 1.2-1.4 ppm.[12][13]

-

A broad singlet for the N-H proton of the indazole ring.

-

-

¹³C NMR : This technique confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons of the indazole ring, the quaternary carbons of the pinacol group, and the pinacol methyl carbons.[12][13]

-

¹¹B NMR : As a quadrupolar nucleus, boron-11 NMR is highly informative for boron-containing compounds. A single, broad resonance is expected in the region of δ 30-35 ppm, characteristic of a tetracoordinate boronate ester.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the reagent. However, the analysis of boronic pinacol esters by reversed-phase HPLC is notoriously challenging due to their on-column hydrolysis.[10][14]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

<Step>

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic deployment of versatile molecular building blocks is paramount to the efficient construction of novel chemical entities. Among these, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands out as a particularly valuable intermediate.[1][2][3] Its significance lies in the elegant fusion of two key chemical motifs: the indazole scaffold and a boronic acid pinacol ester. The indazole core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases.[4][5][6] The boronic ester functionality, in turn, serves as a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse substituents.[7][8][9] This guide provides a comprehensive overview of a robust and widely adopted synthetic route to this key intermediate, focusing on the iridium-catalyzed C-H borylation of 6-bromo-1H-indazole.

Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond, pointing to 6-bromo-1H-indazole as a readily available starting material.[1] This approach is advantageous due to the commercial availability and relative low cost of the halo-indazole precursor. The key transformation then becomes the selective introduction of the boronic ester group at the C-6 position.

Sources

- 1. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 937049-58-6 [amp.chemicalbook.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. benchchem.com [benchchem.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

An In-depth Technical Guide to 1H-Indazole-6-boronic acid pinacol ester (CAS No. 937049-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-6-boronic acid pinacol ester, identified by CAS number 937049-58-6, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural combination of an indazole core and a boronic acid pinacol ester functional group makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The indazole moiety is a recognized pharmacophore present in numerous biologically active compounds, and its derivatization through the strategic use of boronic acids has opened new avenues in drug discovery.[1][2][3]

Physicochemical Properties and Structure

1H-Indazole-6-boronic acid pinacol ester is typically a white solid, stable under standard laboratory conditions.[4] The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating its handling and application in a variety of reaction conditions.

| Property | Value |

| CAS Number | 937049-58-6 |

| Molecular Formula | C₁₃H₁₇BN₂O₂ |

| Molecular Weight | 244.10 g/mol |

| Appearance | White solid |

| Storage | Store at 0-8 °C |

The structure of 1H-Indazole-6-boronic acid pinacol ester features a bicyclic indazole system linked at the 6-position to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This arrangement is pivotal for its reactivity in palladium-catalyzed cross-coupling reactions.

Caption: Chemical structure of 1H-Indazole-6-boronic acid pinacol ester.

Synthesis of 1H-Indazole-6-boronic acid pinacol ester

The most common and efficient method for the synthesis of 1H-Indazole-6-boronic acid pinacol ester involves the palladium-catalyzed borylation of a suitable halo-indazole precursor, typically 6-bromo-1H-indazole. This reaction, a variation of the Miyaura borylation, utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Caption: Synthetic workflow for 1H-Indazole-6-boronic acid pinacol ester.

Experimental Protocol: Synthesis of 1H-Indazole-6-boronic acid pinacol ester

This protocol is a representative procedure based on established methodologies for Miyaura borylation.

Step 1: Synthesis of 6-Bromo-1H-indazole

A detailed protocol for the large-scale synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via diazotization and cyclization is available.[4] This intermediate is the key starting material for the subsequent borylation step.

Step 2: Palladium-Catalyzed Borylation of 6-Bromo-1H-indazole

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv).

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1H-Indazole-6-boronic acid pinacol ester as a white solid.

Applications in Organic Synthesis and Drug Discovery

The primary utility of 1H-Indazole-6-boronic acid pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the indazole core to a wide range of aryl and heteroaryl halides or triflates.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reactivity is of paramount importance in drug discovery, where the indazole scaffold is a key component of numerous kinase inhibitors and other targeted therapies. For instance, intermediates derived from 1H-Indazole-6-boronic acid pinacol ester are crucial for the synthesis of complex pharmaceutical agents.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the coupling of 1H-Indazole-6-boronic acid pinacol ester with a heteroaryl halide.

-

Reaction Setup: In a microwave reaction vial, combine 1H-Indazole-6-boronic acid pinacol ester (1.2 equiv), the heteroaryl halide (e.g., a substituted chloropyrimidine, 1.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like sodium carbonate (Na₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or acetonitrile) and water.

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-150 °C for 15-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the desired 6-(heteroaryl)-1H-indazole product.

Conclusion

1H-Indazole-6-boronic acid pinacol ester is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its stability, coupled with its reactivity in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules. For researchers and scientists in drug development, this reagent provides a reliable pathway to novel indazole-containing compounds with significant therapeutic potential, particularly in the realm of targeted cancer therapies. The synthetic protocols outlined in this guide offer a practical foundation for the preparation and application of this important chemical entity.

References

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Indazole-5-boronic Acid Pinacol Ester: A Key Intermediate for Agrochemical Synthesis. Retrieved from [Link]

-

PubMed. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Indazoleboronic Acid Pinacol Ester: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 6-indazoleboronic acid pinacol ester, a versatile building block of significant interest to researchers in medicinal chemistry and drug development. We delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis via the Miyaura borylation, and outline methods for its characterization. Furthermore, this whitepaper presents a robust, step-by-step methodology for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding for scientists and development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The ability to functionalize the indazole ring at specific positions is critical for tuning a molecule's pharmacological profile. Boronic acids and their pinacol ester derivatives have emerged as indispensable tools for this purpose.[2][3]

6-Indazoleboronic acid pinacol ester, in particular, offers a stable, reliable, and efficient handle for introducing the indazole moiety at the 6-position. The pinacol ester group confers several advantages over the free boronic acid: it enhances stability to air and moisture, simplifies purification by standard chromatographic methods, and ensures a longer shelf life, all of which are critical for predictable and reproducible outcomes in complex synthetic campaigns.[4] This guide will equip the research scientist with the fundamental knowledge to synthesize, validate, and strategically employ this key intermediate.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key identifiers and properties of 6-indazoleboronic acid pinacol ester are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇BN₂O₂ |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 937049-58-6 |

| Appearance | Typically a white to off-white solid |

| Synonyms | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

| SMILES | CC1(C)OB(c2ccc3cn[nH]c3c2)OC1(C)C |

| InChI Key | YDWZPHAJTNZBEG-UHFFFAOYSA-N |

Synthesis via Miyaura Borylation: A Validated Protocol

The most direct and widely adopted method for synthesizing arylboronic esters is the Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (in this case, 6-bromoindazole) and bis(pinacolato)diboron (B₂pin₂) to form the desired product.

Mechanistic Rationale

The choice of reagents and conditions is dictated by the catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-bromide bond. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. The selection of a weak base, such as potassium acetate (KOAc), is crucial.[5][6] A strong base could promote a premature Suzuki-Miyaura coupling reaction between the newly formed product and any remaining starting halide, leading to undesired dimeric byproducts.[6] 1,4-Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the organic and inorganic reagents and its high boiling point, which allows for elevated reaction temperatures.

Caption: Workflow for the synthesis of 6-indazoleboronic acid pinacol ester.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the Miyaura borylation of haloindazoles.[7]

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromoindazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Reagent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.), followed by anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir overnight.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromoindazole is consumed.

-

Workup: Cool the mixture to room temperature and filter it through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-indazoleboronic acid pinacol ester as a solid.

Characterization and Quality Control

Confirmation of the product's identity and purity is non-negotiable.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. Expect to see characteristic signals for the indazole aromatic protons, a singlet for the N-H proton (which may be broad), and a sharp singlet integrating to 12 protons around 1.3 ppm for the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR Spectroscopy: This provides confirmation of the carbon skeleton. The carbon atom attached to boron will often show a broad signal or may not be observed due to quadrupolar relaxation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₃H₁₇BN₂O₂.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 6-indazoleboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8] This enables the facile synthesis of 6-aryl- or 6-heteroarylindazoles, which are common motifs in pharmaceutical agents.[9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 6-indazoleboronic acid pinacol ester with an aryl bromide.

-

Reagent Combination: In a suitable reaction vessel, combine 6-indazoleboronic acid pinacol ester (1.1 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Establish an inert atmosphere as described in the synthesis protocol.

-

Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The water is essential for the transmetalation step with many catalyst systems.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-12 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired 6-aryl-1H-indazole.

Conclusion

6-Indazoleboronic acid pinacol ester is a high-value chemical tool that provides a stable and reactive handle for the synthesis of complex, indazole-containing molecules. Its preparation via the Miyaura borylation is reliable and scalable. As a key partner in the robust Suzuki-Miyaura cross-coupling reaction, it opens the door to a vast chemical space, empowering researchers to accelerate the discovery and development of novel therapeutics and functional materials. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the successful application of this important building block.

References

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing. [Link]

-

Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. (2025). ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (n.d.). Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR [m.chemicalbook.com]

- 3. 2-Aminopyridine-5-boronic acid, pinacol ester(827614-64-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Moiety in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole and form crucial hydrogen bonding interactions, have made it a cornerstone in the design of numerous biologically active compounds.[1][2] While relatively rare in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several FDA-approved drugs for a variety of therapeutic areas.[3][4]

This technical guide provides a comprehensive overview of the significant biological activities of indazole-containing compounds, with a focus on their applications in oncology, inflammation, neuroprotection, and infectious diseases. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing the biological activity of these versatile compounds.

Anticancer Activity: Targeting the Engines of Malignancy

The indazole core is a prominent feature in a number of successful anticancer agents, primarily due to its effectiveness as a scaffold for kinase inhibitors.[5] Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[5] Indazole derivatives have been adeptly designed to mimic the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases and disrupt their function.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which indazole-containing compounds exert their anticancer effects is through the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.[5][7] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8] By inhibiting VEGFR-2, indazole derivatives can effectively cut off this blood supply, thereby starving the tumor and impeding its growth and metastasis.[8] Several approved drugs, such as Axitinib and Pazopanib, are potent VEGFR-2 inhibitors built upon the indazole scaffold.[4]

Beyond VEGFR-2, indazole derivatives have been developed to target a range of other kinases implicated in cancer, including Aurora kinases, which are essential for cell division, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[3][9] The versatility of the indazole scaffold allows for fine-tuning of selectivity, enabling the development of both multi-targeted and highly specific kinase inhibitors.[10]

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activity

The potency of indazole derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values in both enzymatic and cell-based assays.

| Compound/Drug | Target/Cell Line | Cancer Type | IC50 (nM) |

| Axitinib | VEGFR-1 | - | 0.1[11] |

| VEGFR-2 | - | 0.2[11] | |

| VEGFR-3 | - | 0.1-0.3[11] | |

| PDGFRβ | - | 1.6[11] | |

| Pazopanib | VEGFR-1 | - | 10[12] |

| VEGFR-2 | - | 30[12] | |

| VEGFR-3 | - | 47[12] | |

| c-Kit | - | 74[12] | |

| Compound 2f | A549 | Lung | 230[7] |

| 4T1 | Breast (murine) | 1150[7] | |

| HepG2 | Liver | 460[7] | |

| MCF-7 | Breast | 1150[7] | |

| HCT116 | Colon | 4890[7] | |

| Indazole-pyrimidine 4f | MCF-7 | Breast | 1629[13] |

| Indazole-pyrimidine 4i | A549 | Lung | 2305[13] |

| Caco2 | Colorectal | 4990[13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]

Workflow:

Caption: General workflow for the MTT assay to determine the antiproliferative activity of indazole compounds.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer drug candidates.[15][16]

Step-by-Step Protocol:

-

Cell Preparation and Implantation: Harvest cancer cells in their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[9] Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[15]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width^2) / 2.

-

Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9] Administer the indazole compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[9]

-

Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[11][17] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[18]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[18] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[19] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[19] Certain indazole derivatives have been shown to be potent and selective COX-2 inhibitors.[14][18]

Quantitative Data: In Vitro COX-2 Inhibitory Activity

| Compound | IC50 (µM) |

| Indazole | 23.42[18] |

| 5-Aminoindazole | 12.32[18] |

| 6-Nitroindazole | 18.67[18] |

| Indazole Derivative 16 | 0.409[19] |

Experimental Protocols

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[2][3]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

-

Animal Grouping and Dosing: Acclimatize rats (e.g., Wistar or Sprague-Dawley) for at least one week.[2] Group the animals and administer the indazole compound or vehicle control (e.g., saline or 0.5% carboxymethyl cellulose) orally or intraperitoneally 30-60 minutes before carrageenan injection.[11] Include a positive control group treated with a known anti-inflammatory drug like diclofenac or indomethacin.[2]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.[2][5]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[2]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Neuroprotective Activity: Shielding the Nervous System

Emerging research has highlighted the potential of indazole-containing compounds in the treatment of neurodegenerative diseases and acute neuronal injury, such as stroke.[20][21] Their neuroprotective effects are attributed to various mechanisms, including the inhibition of specific kinases and modulation of ion channels.[21][22]

Mechanism of Action

The neuroprotective mechanisms of indazole derivatives are multifaceted. Some compounds have been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[21] Others act as modulators of voltage-dependent sodium channels, which can prevent excessive neuronal excitation and subsequent cell death in ischemic conditions like stroke.[22]

Experimental Protocols

The oxygen-glucose deprivation (OGD) model is a widely used in vitro model to simulate the ischemic conditions of a stroke and to screen for neuroprotective compounds.[23][24]

Step-by-Step Protocol:

-

Cell Culture: Culture neuronal cells (e.g., primary neurons or a neuronal cell line like SH-SY5Y) in appropriate culture medium.

-

Induction of OGD: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).[23]

-

Reperfusion and Treatment: After the OGD period, replace the glucose-free medium with normal culture medium containing the indazole compound at various concentrations. Return the cells to a normoxic incubator (95% air, 5% CO2).

-

Assessment of Cell Viability: After a reperfusion period (e.g., 24 hours), assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

-

Data Analysis: Calculate the percentage of cell survival in the treated groups relative to the OGD control group to determine the neuroprotective effect of the compound.

Antimicrobial Activity: Combating Infectious Agents

Indazole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[16][24]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as DNA replication or cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Indazole 2 | >128 | >128 |

| Indazole 3 | >128 | >128 |

| Indazole 5 | 64-128 | >128 |

| Pyrazoline 9 | 4 | >128 |

Data from a study on indazole and pyrazoline derivatives.[26]

Experimental Protocols

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[13][25]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the indazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.[25]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a privileged core in medicinal chemistry, giving rise to a diverse array of biologically active compounds with significant therapeutic potential. From potent kinase inhibitors for cancer therapy to promising anti-inflammatory, neuroprotective, and antimicrobial agents, the versatility of the indazole moiety continues to be a rich source of innovation in drug discovery.

Future research will likely focus on the development of more selective and potent indazole derivatives, leveraging structure-based drug design and combinatorial chemistry approaches. A deeper understanding of the mechanisms of action and the identification of novel biological targets will further expand the therapeutic applications of this remarkable heterocyclic system. As our knowledge of disease pathways continues to grow, the indazole scaffold is poised to play an increasingly important role in the development of next-generation therapeutics to address unmet medical needs.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. selleckchem.com [selleckchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. selleckchem.com [selleckchem.com]

An In-depth Structural Analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Guide for Researchers

Abstract

This technical guide provides a comprehensive structural analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block in medicinal chemistry and organic synthesis. This document delves into the molecular architecture, spectroscopic signatures, and crystallographic features of this versatile compound. By integrating experimental methodologies with theoretical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of indazole-based scaffolds. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography to elucidate its intricate structural details.

Introduction: The Significance of the Indazole-Boronate Ester Moiety

The fusion of an indazole ring system with a boronic acid pinacol ester group in 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole creates a molecule of significant interest in contemporary drug discovery and synthetic chemistry. The indazole core is a "privileged scaffold," appearing in a multitude of biologically active compounds, including kinase inhibitors for cancer therapy.[1] The pinacol boronate ester functionality renders the molecule an invaluable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2]

Understanding the precise three-dimensional structure, electronic properties, and spectroscopic behavior of this molecule is paramount for its effective utilization in the design of novel therapeutics and complex organic molecules. This guide will systematically dissect the structural characteristics of the title compound, providing both the theoretical underpinnings and practical analytical approaches.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before delving into its detailed structural analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][4] |

| Molecular Weight | 244.10 g/mol | [3][4] |

| Appearance | White solid | [2] |

| Melting Point | 134-139 °C | [3] |

| Predicted Boiling Point | 404.1 ± 18.0 °C | [3] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [3] |

Methodologies for Structural Elucidation

The comprehensive structural characterization of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a holistic understanding of the molecule.

Experimental Workflow for Structural Analysis

Caption: A typical workflow for the comprehensive structural analysis of the title compound.

Synthesis and Purification

The primary route to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves a palladium-catalyzed Miyaura borylation of the corresponding 6-bromo-1H-indazole with bis(pinacolato)diboron.

Protocol: Synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

-

To a solution of 6-bromo-1H-indazole (1.0 eq.) in an appropriate solvent (e.g., dioxane or DMF) is added bis(pinacolato)diboron (1.1-1.5 eq.) and a potassium salt (e.g., potassium acetate, 3.0 eq.).

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added.

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For the title compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

-

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their connectivity. For 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, one would expect to observe distinct signals for the indazole ring protons, the N-H proton (which may be broad), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

-

¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule. The spectrum will show distinct resonances for each carbon atom in the indazole ring and the pinacol moiety. The carbon atom directly attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR Spectroscopy: This is particularly useful for characterizing the boron center. The chemical shift of the ¹¹B nucleus is indicative of its coordination environment. For a tricoordinate boronic ester, a broad signal is typically observed in the range of δ 20-30 ppm.

While specific experimental spectra for the title compound are not publicly available, data from the closely related tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provides valuable comparative information.[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. The expected molecular ion peak [M+H]⁺ would be observed at m/z 245.1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole include:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretches typically appear just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region.

-

B-O stretch: A strong absorption band typically observed around 1300-1350 cm⁻¹.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Protocol: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

While the crystal structure for the title compound is not available in the public domain, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been reported, providing a reliable model for the geometric parameters of the indazole-boronate ester core.[5]

Structural Interpretation and Discussion

Based on the analysis of related compounds and general principles of structural chemistry, we can infer the key structural features of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

Molecular Geometry

The indazole ring system is expected to be largely planar. The pinacolboronate group, however, introduces steric bulk. The C(indazole)-B bond and the B-O bonds of the dioxaborolane ring will lie in a plane. The five-membered dioxaborolane ring itself is likely to adopt a slightly puckered conformation to minimize steric strain between the methyl groups.

Key Structural Relationships

Caption: Key structural elements and their interplay in the title compound.

Spectroscopic Signatures: An Integrated View

The combination of NMR, MS, and IR data provides a comprehensive spectroscopic fingerprint of the molecule. The ¹¹B NMR confirms the trigonal planar geometry at the boron center. The ¹H and ¹³C NMR spectra delineate the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides unambiguous confirmation of the molecular weight.

Solid-State Packing and Intermolecular Interactions

In the solid state, the molecules are likely to pack in a manner that maximizes favorable intermolecular interactions. The presence of the N-H group in the indazole ring provides a hydrogen bond donor, which can interact with the nitrogen atoms of neighboring molecules, leading to the formation of hydrogen-bonded chains or dimers. Additionally, π-π stacking interactions between the aromatic indazole rings are expected to play a significant role in the crystal packing.

Conclusion

The structural analysis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole reveals a molecule with a well-defined three-dimensional architecture governed by the planarity of the indazole ring, the steric influence of the pinacolboronate group, and the potential for specific intermolecular interactions. The multifaceted analytical approach outlined in this guide, combining spectroscopic and crystallographic techniques, provides a robust framework for the comprehensive characterization of this and related compounds. A thorough understanding of its structural intricacies is fundamental to harnessing its full potential in the rational design of novel pharmaceuticals and advanced materials.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. rsc.org [rsc.org]

- 3. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C13H17BN2O2 | CID 44119250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 1H-Indazole-6-boronic acid pinacol ester

Introduction: The Significance of 1H-Indazole-6-boronic acid pinacol ester

1H-Indazole-6-boronic acid pinacol ester is a bifunctional molecule featuring a reactive boronic ester moiety and an indazole core. The indazole heterocycle is a prominent scaffold in numerous pharmacologically active compounds, while the pinacol boronate group makes it an ideal participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] This dual functionality allows for its use in the synthesis of complex molecular architectures, particularly in the development of targeted therapies.[1]

Given its role as a key intermediate, unambiguous structural confirmation is paramount. This guide outlines the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1H-Indazole-6-boronic acid pinacol ester, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to observe exchangeable protons like the N-H proton of the indazole ring.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-H proton, and the methyl protons of the pinacol group. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.1 | Broad Singlet | 1H | N-H | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~8.1 | Singlet | 1H | H-3 | The proton at position 3 of the indazole ring is adjacent to a nitrogen atom and is expected to be a singlet. |

| ~8.0 | Singlet | 1H | H-7 | This proton is ortho to the carbon bearing the boronic ester and is expected to be a singlet or a narrow doublet. |

| ~7.8 | Doublet | 1H | H-4 | This proton is part of the benzene ring portion and will be split by the adjacent H-5 proton. |

| ~7.6 | Doublet | 1H | H-5 | This proton is coupled to H-4 and is adjacent to the carbon with the boronic ester. |

| 1.35 | Singlet | 12H | -C(CH₃)₂ | The four methyl groups of the pinacol ester are chemically equivalent, resulting in a strong singlet integrating to 12 protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The carbon attached to the boron atom is often difficult to observe due to quadrupole broadening from the boron nucleus.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~141 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3 | Carbon adjacent to two nitrogen atoms in the five-membered ring. |

| ~128 | C-4 | Aromatic CH carbon. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-7 | Aromatic CH carbon. |

| ~110 | C-3a | Quaternary carbon at the fusion of the two rings. |